molecular formula C15H17N3O4S2 B2543310 Ethyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate CAS No. 394231-70-0

Ethyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate

Cat. No.: B2543310
CAS No.: 394231-70-0
M. Wt: 367.44
InChI Key: IBSAGXOXGIJJNJ-UHFFFAOYSA-N
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Description

Ethyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a useful research compound. Its molecular formula is C15H17N3O4S2 and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Derivatives : A study by Wardkhan et al. (2008) explored the synthesis of thiazole and fused derivatives, demonstrating antimicrobial activities against bacterial and fungal isolates. This indicates the compound's utility in creating antimicrobial agents (Wardkhan et al., 2008).

Pharmacological Activities

  • Anti-inflammatory and Analgesic Activities : Research by Attimarad et al. (2017) involved synthesizing and screening ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates for anti-inflammatory, analgesic, and antioxidant activities. Some derivatives showed promising results, akin to established drugs like indomethacin and aspirin (Attimarad et al., 2017).

Chemical Transformations

  • Chemical Transformation Studies : A report by Žugelj et al. (2009) detailed the transformation of related compounds into thiazole-5-carboxylates, showcasing the versatility of such molecules in chemical synthesis processes (Žugelj et al., 2009).

Antimicrobial Agents Synthesis

  • Formazans from Mannich Base : Research by Sah et al. (2014) on synthesizing formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole revealed moderate antimicrobial activity, indicating the potential of these compounds as antimicrobial agents (Sah et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

ethyl 2-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-3-22-13(20)9-23-8-12(19)16-15-18-17-14(24-15)10-6-4-5-7-11(10)21-2/h4-7H,3,8-9H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSAGXOXGIJJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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